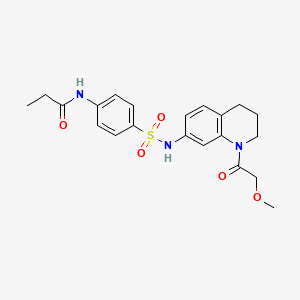
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a complex chemical compound notable for its potential applications in pharmaceutical and biochemical research. Its unique structural properties make it an interesting subject for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide involves multiple steps. Typically, the process begins with the formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline through the reaction of 2-methoxyacetyl chloride with tetrahydroquinoline under anhydrous conditions. This intermediate is then sulfonated using a reagent such as sulfuryl chloride to yield N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide. Finally, the compound is reacted with 4-(bromophenyl)propionamide to form the desired product.
Industrial Production Methods: : On an industrial scale, these reactions are often carried out in large batch reactors, under controlled temperatures and pressures, to ensure high yield and purity. Solvent selection, reaction time, and purification steps are optimized for scalability and cost-efficiency.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the methoxyacetyl group, using oxidizing agents like potassium permanganate or chromic acid. Reduction reactions could target the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the tetrahydroquinoline moiety. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Hydrolysis: : Under acidic or basic conditions, the propionamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions: : Typical reagents include sulfuryl chloride for sulfonation, bromophenylpropionamide for coupling reactions, and various oxidizing and reducing agents for redox reactions. Reaction conditions vary from anhydrous environments to controlled pH environments, depending on the specific reaction pathway.
Major Products: : Major products from these reactions include sulfonamide derivatives, hydrolyzed amines, and oxidized or reduced forms of the original compound. The specific nature of the product depends on the reaction conditions and reagents used.
科学研究应用
In Chemistry: : This compound serves as a versatile intermediate in organic synthesis, useful for constructing more complex molecules through its reactive functional groups.
In Biology: : Its structure allows for interactions with biological macromolecules, making it a candidate for studying protein-ligand interactions and enzyme inhibition.
In Medicine: : Potential therapeutic applications include its use as a scaffold for developing drugs targeting specific enzymes or receptors. It may be explored for its anti-inflammatory, anti-cancer, or antimicrobial properties.
In Industry: : Its industrial applications could involve the synthesis of materials with specific electronic or photonic properties, given its aromatic and heterocyclic components.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its sulfonamide group can mimic biological substrates, thereby inhibiting enzyme activity. Additionally, the tetrahydroquinoline moiety can engage in π-π stacking and hydrogen bonding interactions, influencing pathways involved in cell signaling or metabolism.
相似化合物的比较
Similar Compounds
N-(4-sulfamoylphenyl)propionamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
N-(4-(N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)methanamide
Uniqueness: : N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide stands out due to its specific combination of functional groups that offer a unique balance of hydrophobicity and reactivity. This makes it particularly versatile for various chemical modifications and biological applications.
属性
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-20(25)22-16-8-10-18(11-9-16)30(27,28)23-17-7-6-15-5-4-12-24(19(15)13-17)21(26)14-29-2/h6-11,13,23H,3-5,12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNJTAUNVSFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
![1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2850079.png)

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2850081.png)
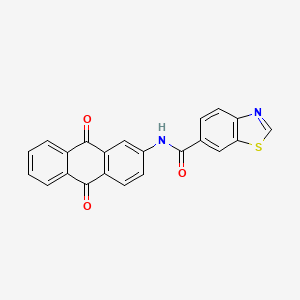

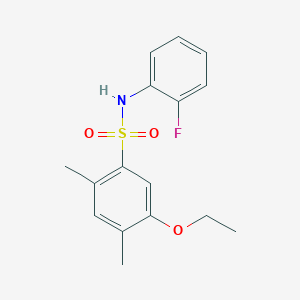
![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)
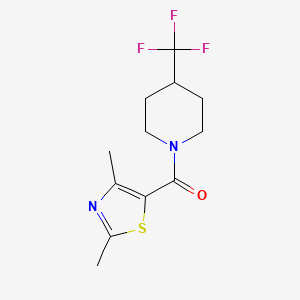
![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)
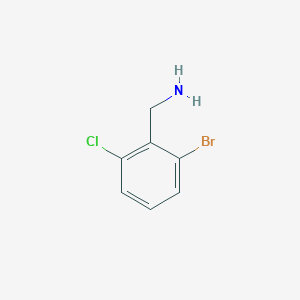
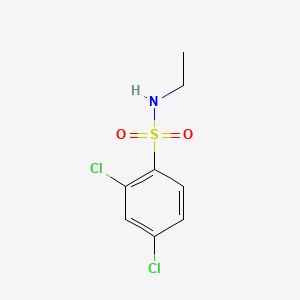

![3-Methyl-3h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2850097.png)
